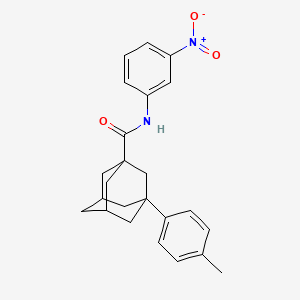
3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide
Descripción general
Descripción
3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide, also known as MNPA, is a synthetic compound that belongs to the class of adamantane derivatives. It has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide involves its ability to interact with various molecular targets in cells. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation and to activate signaling pathways that induce cell death. In the brain, 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide has been shown to reduce the production of reactive oxygen species and to modulate the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide has been found to have various biochemical and physiological effects in cells and tissues. It has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines in the brain. 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide has also been found to reduce the levels of reactive oxygen species and to increase the levels of antioxidants in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide is its ability to selectively target cancer cells and reduce their growth without affecting normal cells. Another advantage is its ability to cross the blood-brain barrier and exert neuroprotective effects in the brain. However, one limitation of 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide. One direction is to investigate its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific molecular targets in cells. Additionally, future studies could focus on improving the solubility and pharmacokinetic properties of 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide to enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. 3-(4-methylphenyl)-N-(3-nitrophenyl)-1-adamantanecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16-5-7-19(8-6-16)23-11-17-9-18(12-23)14-24(13-17,15-23)22(27)25-20-3-2-4-21(10-20)26(28)29/h2-8,10,17-18H,9,11-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZUUYXIUVKVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)
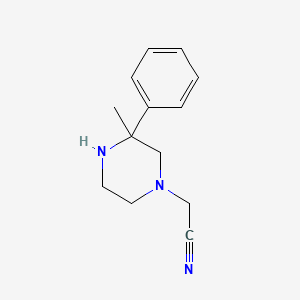
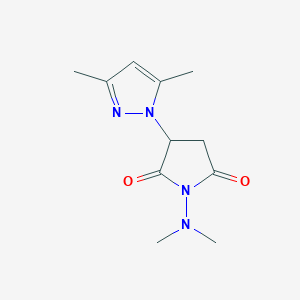

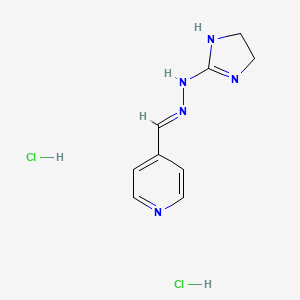
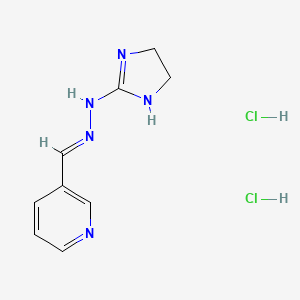

![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)
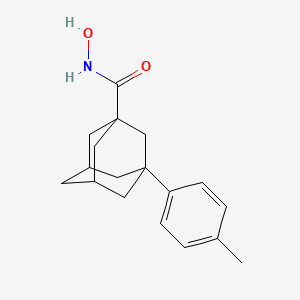
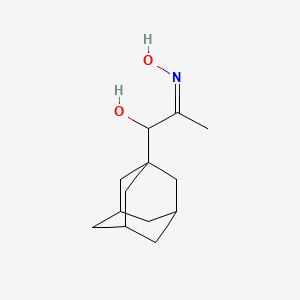
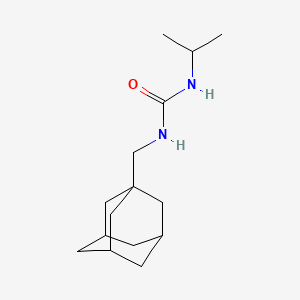
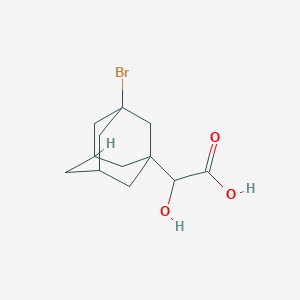
![N-tricyclo[4.3.1.1~3,8~]undec-1-ylacetamide](/img/structure/B3831566.png)
![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)